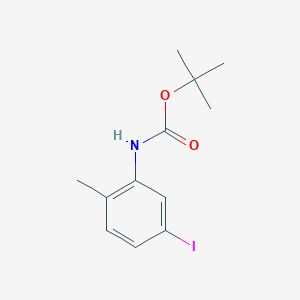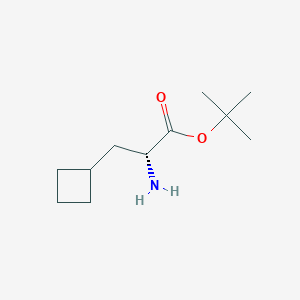
(R)-tert-Butyl 2-amino-3-cyclobutylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 2-amino-3-cyclobutylpropanoate is a chiral amino acid derivative with a cyclobutyl group attached to the alpha carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-amino-3-cyclobutylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutylcarboxylic acid and tert-butylamine.
Formation of Intermediate: The cyclobutylcarboxylic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation: The acid chloride is then reacted with tert-butylamine to form the corresponding amide.
Reduction: The amide is reduced to the amine using a reducing agent such as lithium aluminum hydride.
Protection: The amine is protected with a tert-butoxycarbonyl (Boc) group to yield ®-tert-Butyl 2-amino-3-cyclobutylpropanoate.
Industrial Production Methods
Industrial production methods for ®-tert-Butyl 2-amino-3-cyclobutylpropanoate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 2-amino-3-cyclobutylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutyl ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, amines, and substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-tert-Butyl 2-amino-3-cyclobutylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study the effects of cyclobutyl-containing amino acids on protein structure and function. It serves as a model compound for understanding the role of steric hindrance in biological systems.
Medicine
In medicinal chemistry, ®-tert-Butyl 2-amino-3-cyclobutylpropanoate is investigated for its potential as a pharmaceutical intermediate. Its chiral nature and structural features make it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 2-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets. The cyclobutyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-amino-3-cyclobutylpropanoic acid
- ®-tert-Butyl 2-amino-3-cyclopropylpropanoate
- ®-tert-Butyl 2-amino-3-cyclopentylpropanoate
Uniqueness
®-tert-Butyl 2-amino-3-cyclobutylpropanoate is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. Compared to its analogs with cyclopropyl or cyclopentyl groups, the cyclobutyl group offers a balance of rigidity and flexibility, making it a valuable scaffold in various applications.
Propiedades
IUPAC Name |
tert-butyl (2R)-2-amino-3-cyclobutylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9(12)7-8-5-4-6-8/h8-9H,4-7,12H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVGZCPKZMJJHA-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1CCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
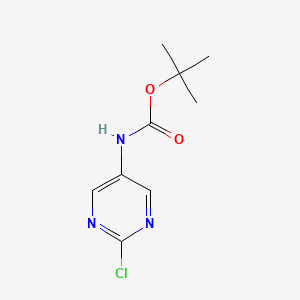
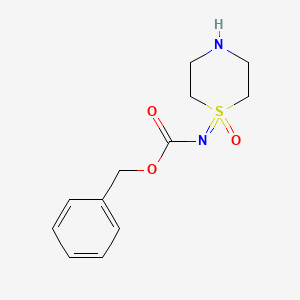
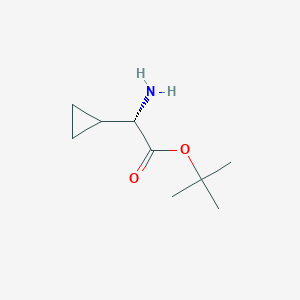
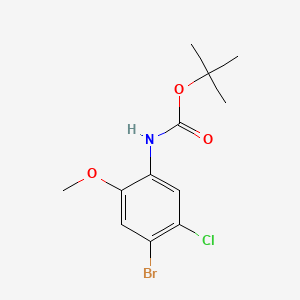
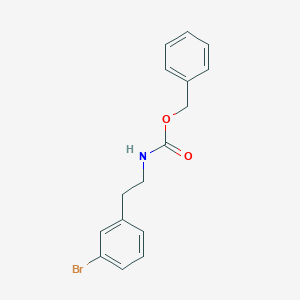
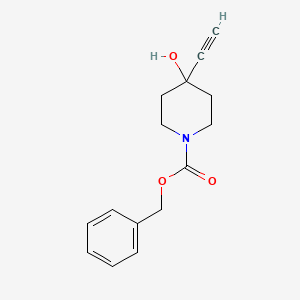
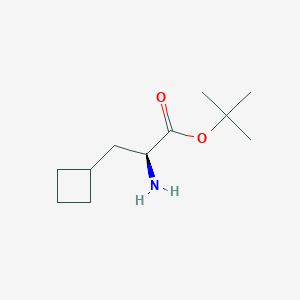
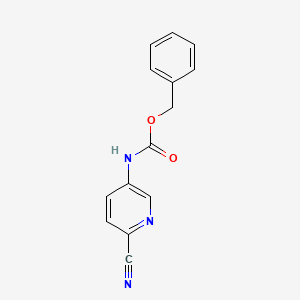
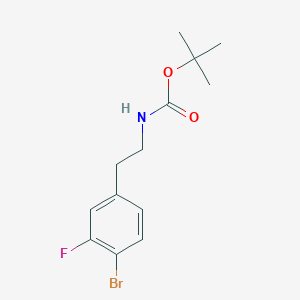
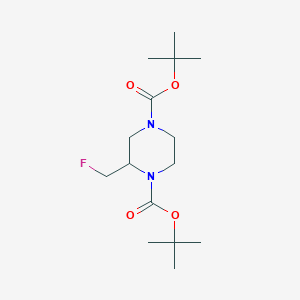
![tert-butyl N-[(3-bromo-5-chlorophenyl)methyl]carbamate](/img/structure/B8147662.png)
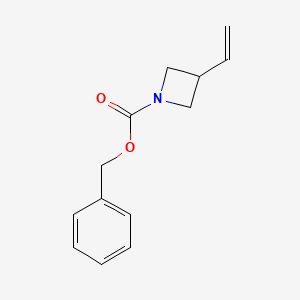
![1-[Boc(methyl)amino]cyclopropanecarbonitrile](/img/structure/B8147690.png)
